

# physical and chemical properties of 3,5-Dibromophenylacetic acid

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## Compound of Interest

Compound Name: 3,5-Dibromophenylacetic acid

Cat. No.: B031679

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## An In-depth Technical Guide to 3,5-Dibromophenylacetic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of **3,5-Dibromophenylacetic acid** (CAS No: 188347-49-1). Due to the limited availability of experimental data in publicly accessible literature, this document combines reported information for structurally related compounds with predicted data to offer a thorough profile. All predicted values are clearly indicated.

## Compound Identification and Structure

**3,5-Dibromophenylacetic acid** is a halogenated aromatic carboxylic acid. The presence of two bromine atoms on the phenyl ring significantly influences its physicochemical properties and reactivity.

Identifier	Value
IUPAC Name	2-(3,5-dibromophenyl)acetic acid
CAS Number	188347-49-1 <a href="#">[1]</a>
Molecular Formula	C <sub>8</sub> H <sub>6</sub> Br <sub>2</sub> O <sub>2</sub> <a href="#">[1]</a>
Molecular Weight	293.94 g/mol <a href="#">[2]</a>
Canonical SMILES	C1=C(C=C(C=C1Br)CC(=O)O)Br
InChI	InChI=1S/C8H6Br2O2/c9-6-1-5(3-8(11)12)2-7(10)4-6/h1-2,4H,3H2,(H,11,12) <a href="#">[1]</a>
Appearance	White to yellow solid <a href="#">[1]</a>

## Physical and Chemical Properties

The following tables summarize the key physical and chemical properties of **3,5-Dibromophenylacetic acid**. Where experimental data is not available, predicted values from computational models are provided.

Table 1: Physical Properties

Property	Value	Notes
Melting Point	135-139 °C	Predicted. For comparison, the melting point of the related 3-bromophenylacetic acid is 99-102 °C.
Boiling Point	375.8 ± 37.0 °C at 760 mmHg	Predicted
pKa	3.90 ± 0.10	Predicted. This is based on the predicted pKa of the structurally similar 3,5-difluorophenylacetic acid. The electron-withdrawing nature of the bromine atoms is expected to make the carboxylic acid more acidic than unsubstituted phenylacetic acid ( $pKa \approx 4.3$ ).
Solubility	Insoluble in water	Predicted. Expected to be soluble in organic solvents like methanol, ethanol, and acetone.

Table 2: Computed Properties

Property	Value
XLogP3	3.2
Hydrogen Bond Donor Count	1
Hydrogen Bond Acceptor Count	2
Rotatable Bond Count	2
Exact Mass	291.8785
Monoisotopic Mass	291.8785
Topological Polar Surface Area	37.3 Å <sup>2</sup>
Heavy Atom Count	12

## Spectral Data (Predicted)

No experimental spectra for **3,5-Dibromophenylacetic acid** are readily available. The following are predicted spectral characteristics based on its structure and comparison with related compounds.

### <sup>1</sup>H NMR Spectrum (Predicted)

- Aromatic Protons: Two signals are expected in the aromatic region ( $\delta$  7.0-8.0 ppm). A singlet for the proton at the C2 position and a doublet or triplet for the proton at the C4 position, with coupling constants typical for meta-substituted benzene rings.
- Methylene Protons: A singlet for the two protons of the methylene group (-CH<sub>2</sub>-) is expected, likely in the range of  $\delta$  3.5-4.0 ppm.
- Carboxylic Acid Proton: A broad singlet for the acidic proton of the carboxylic acid group (-COOH) is expected at  $\delta$  10.0-13.0 ppm, which may be exchangeable with D<sub>2</sub>O.

### <sup>13</sup>C NMR Spectrum (Predicted)

- Carbonyl Carbon: A signal for the carboxylic acid carbonyl carbon is expected around  $\delta$  170-180 ppm.

- Aromatic Carbons: Four signals are expected in the aromatic region ( $\delta$  120-145 ppm). The carbons attached to bromine will be downfield.
- Methylene Carbon: A signal for the methylene carbon is expected around  $\delta$  40-50 ppm.

#### Infrared (IR) Spectrum (Predicted)

- O-H Stretch: A broad absorption band from approximately 2500 to 3300  $\text{cm}^{-1}$  is characteristic of the O-H stretching of a carboxylic acid.
- C=O Stretch: A strong, sharp absorption band around 1700-1725  $\text{cm}^{-1}$  corresponds to the C=O stretching of the carbonyl group.
- C-Br Stretch: Absorptions in the fingerprint region, typically between 500 and 700  $\text{cm}^{-1}$ , can be attributed to C-Br stretching.
- Aromatic C-H and C=C Stretches: Bands for aromatic C-H stretching will appear above 3000  $\text{cm}^{-1}$ , and C=C stretching bands will be in the 1450-1600  $\text{cm}^{-1}$  region.

#### Mass Spectrum (Predicted)

- Molecular Ion Peak: The mass spectrum should show a molecular ion peak ( $M^+$ ) at  $m/z$  corresponding to the molecular weight (293.94). Due to the presence of two bromine atoms, a characteristic isotopic pattern will be observed with peaks at M, M+2, and M+4 in an approximate 1:2:1 ratio.
- Fragmentation: Common fragmentation patterns for phenylacetic acids include the loss of the carboxyl group (-COOH) and cleavage of the C-C bond between the phenyl ring and the acetic acid moiety.

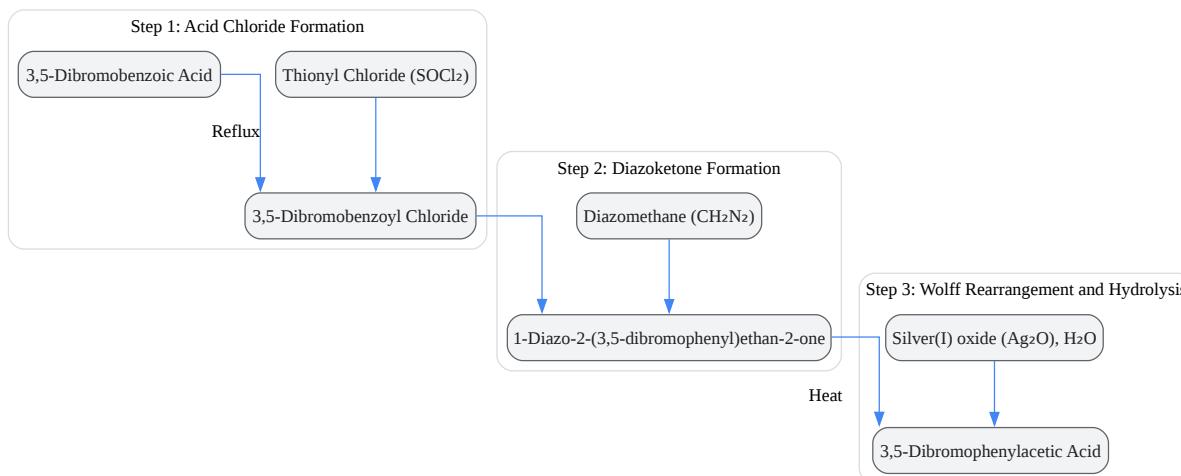
## Experimental Protocols

Detailed methodologies for the determination of key physical properties are provided below.

### Synthesis of 3,5-Dibromophenylacetic Acid

A plausible synthetic route for **3,5-Dibromophenylacetic acid** involves the homologation of 3,5-dibromobenzoic acid via the Arndt-Eistert reaction. This multi-step process first converts the

carboxylic acid to an acid chloride, which then reacts with diazomethane to form a diazoketone. Subsequent Wolff rearrangement in the presence of a nucleophile (water) yields the desired homologous carboxylic acid.



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### Synthetic pathway for **3,5-Dibromophenylacetic acid**.

Protocol: Arndt-Eistert Homologation of 3,5-Dibromobenzoic Acid[2][3][4][5]

- Acid Chloride Formation: 3,5-Dibromobenzoic acid is refluxed with an excess of thionyl chloride ( $\text{SOCl}_2$ ) until the evolution of  $\text{HCl}$  gas ceases. The excess thionyl chloride is then removed by distillation under reduced pressure to yield crude 3,5-dibromobenzoyl chloride.

- **Diazoketone Synthesis:** The crude 3,5-dibromobenzoyl chloride is dissolved in a dry, inert solvent (e.g., diethyl ether) and cooled in an ice bath. A solution of diazomethane in diethyl ether is added portion-wise with stirring until the yellow color of diazomethane persists. The reaction mixture is stirred at 0°C for a few hours. Excess diazomethane is carefully quenched by the dropwise addition of acetic acid.
- **Wolff Rearrangement:** To the solution of the diazoketone, a catalytic amount of silver(I) oxide ( $\text{Ag}_2\text{O}$ ) is added, followed by the addition of water. The mixture is then heated, typically to reflux, to induce the Wolff rearrangement. The progress of the reaction can be monitored by TLC.
- **Workup and Purification:** After the reaction is complete, the silver catalyst is removed by filtration. The filtrate is acidified with a dilute mineral acid (e.g., HCl) and extracted with an organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude **3,5-Dibromophenylacetic acid** can be purified by recrystallization from a suitable solvent system.

## Determination of Melting Point

The melting point of a solid organic compound is a key physical property for identification and purity assessment.



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Workflow for melting point determination.

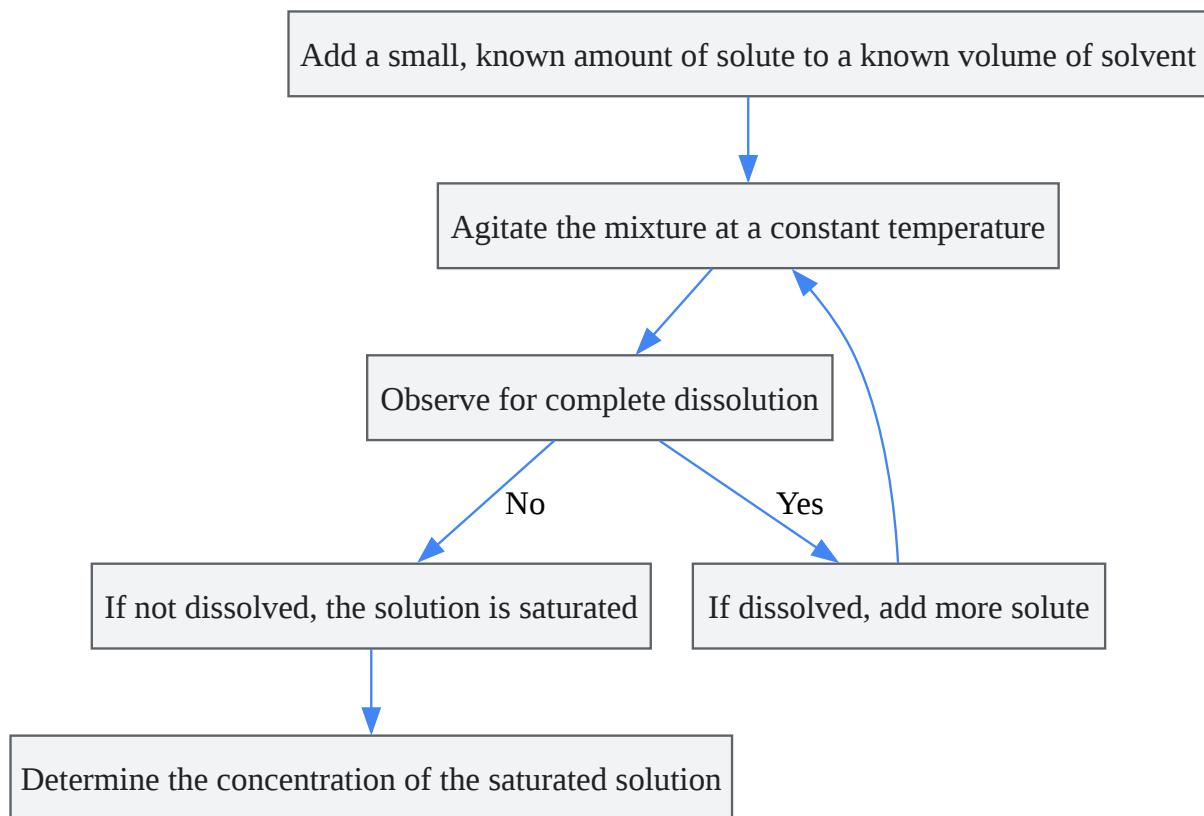
### Protocol: Capillary Melting Point Determination

- A small amount of the dry, crystalline **3,5-Dibromophenylacetic acid** is finely powdered.
- A capillary tube is sealed at one end and the open end is pressed into the powdered sample to pack a small amount (2-3 mm in height) of the compound into the sealed end.

- The capillary tube is attached to a thermometer or placed in a calibrated melting point apparatus.
- The sample is heated at a slow, controlled rate (approximately 1-2 °C per minute) near the expected melting point.
- The temperature at which the first drop of liquid appears ( $T_1$ ) and the temperature at which the entire sample becomes a clear liquid ( $T_2$ ) are recorded. The melting point is reported as the range  $T_1 - T_2$ .

## Determination of Solubility

The solubility of a compound in various solvents is a fundamental chemical property.



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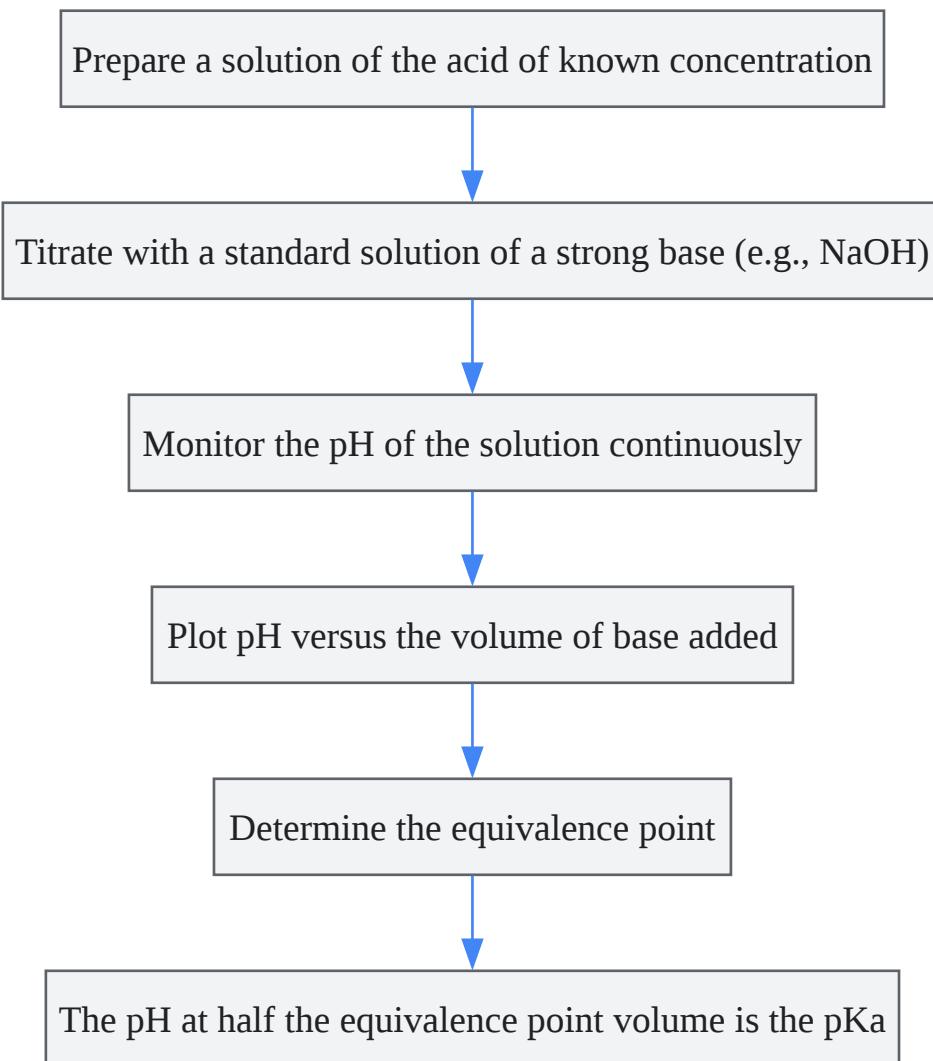
Workflow for solubility determination.

### Protocol: Isothermal Solubility Measurement

- A known volume of the desired solvent (e.g., water, ethanol, acetone) is placed in a thermostated vessel at a specific temperature.
- Small, accurately weighed portions of **3,5-Dibromophenylacetic acid** are added to the solvent with continuous stirring.
- After each addition, the mixture is allowed to equilibrate. The point at which no more solid dissolves, and a saturated solution is formed, is noted.
- The concentration of the saturated solution can be determined by various analytical techniques, such as UV-Vis spectroscopy or HPLC, after filtering off the excess solid. This provides the quantitative solubility at that temperature.

## Determination of pKa

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution.



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Workflow for pKa determination by titration.

#### Protocol: Potentiometric Titration

- A solution of **3,5-Dibromophenylacetic acid** of known concentration is prepared in a suitable solvent (typically a mixture of water and an organic co-solvent like methanol or ethanol to ensure solubility).
- A calibrated pH electrode is immersed in the solution.
- The solution is titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH), added in small, known increments.

- After each addition of the base, the solution is stirred to ensure homogeneity, and the pH is recorded once the reading stabilizes.
- A titration curve is generated by plotting the pH of the solution against the volume of the titrant added.
- The equivalence point of the titration is determined from the inflection point of the curve. The pKa is the pH of the solution at the half-equivalence point.

## Conclusion

**3,5-Dibromophenylacetic acid** is a valuable building block in organic synthesis, particularly for the preparation of more complex molecules in the fields of medicinal chemistry and materials science. While comprehensive experimental data on its physical and chemical properties are not widely published, this guide provides a detailed overview based on available information and reliable predictions. The provided experimental protocols offer a foundation for researchers to characterize this compound further in their own laboratories. As with any chemical, appropriate safety precautions should be taken when handling **3,5-Dibromophenylacetic acid**.

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